Ethyl 2-(2-acetyl-4-bromophenoxy)acetate
Overview
Description
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate is an organic compound with the molecular formula C12H13BrO4 and a molecular weight of 301.13 g/mol . This compound is characterized by the presence of an ethyl ester group, an acetyl group, and a bromophenoxy moiety. It is commonly used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate can be synthesized through a multi-step reaction process. One common method involves the reaction of 1-(5-bromo-2-hydroxyphenyl)ethanone with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) under nitrogen atmosphere. The reaction mixture is stirred at room temperature overnight to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The acetyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenoxyacetates.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-acetyl-4-bromophenoxy)acetate involves its interaction with specific molecular targets. The bromophenoxy moiety can interact with enzymes and receptors, modulating their activities. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate can be compared with similar compounds such as:
Ethyl 2-(4-bromophenoxy)acetate: Lacks the acetyl group, leading to different reactivity and applications.
Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate: Contains a fluorine atom instead of bromine, resulting in altered chemical properties and biological activities.
Ethyl 2-(2-acetyl-4-chlorophenoxy)acetate:
Properties
IUPAC Name |
ethyl 2-(2-acetyl-4-bromophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-16-12(15)7-17-11-5-4-9(13)6-10(11)8(2)14/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJROWIAIGCUGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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